REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5](NC(N)=O)=[CH:4][C:3]=1[OH:12].N.Cl.Cl.C[C:17]1[CH:22]=[C:21]([NH2:23])[C:20](OC)=[CH:19][C:18]=1[NH2:26].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.C(O)(C)C>[CH:7]1[C:6](=[N:26][C:18]2[CH:17]=[CH:22][C:21]([NH2:23])=[CH:20][CH:19]=2)[CH:5]=[CH:4][C:3](=[O:12])[CH:2]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(=O)N)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
ice water
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
112.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC1=C(C=C(C(=C1)N)OC)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ammonium persulfate
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
to recover the above benzoquinone imine which
|
Type
|
WASH
|
Details
|
is then washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |